Sakuranetin

Antileishmanial Antitrypanosomal Flavanone SAR

Sakuranetin is the definitive 7-O-methylated flavanone scaffold, functionally distinct from naringenin. Exhibits consistent antiparasitic activity (IC50 20–52 μg/mL vs. Leishmania spp. & T. cruzi), superior antifungal potency vs. momilactone A, and unique C/EBPβ phosphorylation inhibition—mechanisms unattainable by unmethylated analogs. Ideal for medicinal chemistry optimization, agricultural disease resistance, and inflammatory signaling research.

Molecular Formula C16H14O5
Molecular Weight 286.28 g/mol
Cat. No. B8019584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSakuranetin
Molecular FormulaC16H14O5
Molecular Weight286.28 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=C(C=C3)O)O
InChIInChI=1S/C16H14O5/c1-20-11-6-12(18)16-13(19)8-14(21-15(16)7-11)9-2-4-10(17)5-3-9/h2-7,14,17-18H,8H2,1H3/t14-/m0/s1
InChIKeyDJOJDHGQRNZXQQ-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility109.2 mg/L @ 25 °C (est)

Sakuranetin Procurement and Differentiation: A Technical Overview of the 7-O-Methylated Flavanone


Sakuranetin (5,4′-dihydroxy-7-methoxyflavanone; C₁₆H₁₄O₅; MW 286.27) is a naturally occurring 7-O-methylated flavanone and the direct 7-methoxy derivative of the widely studied flavonoid naringenin [1]. First isolated from Prunus spp. bark and subsequently identified in rice (Oryza sativa) as the major flavonoid phytoalexin, it is biosynthesized from naringenin via naringenin 7-O-methyltransferase (NOMT), which transfers a methyl group from S-adenosylmethionine to the 7-OH position [2]. This single structural modification—replacement of the 7-hydroxyl with a methoxy group—imparts measurable differences in lipophilicity, target engagement, and biological stability relative to its non-methylated precursor and other in-class flavanones [3]. The compound has been characterized across multiple authoritative databases including ChEBI and ChEMBL, with documented stereospecific analytical methods established for its quantification in biological matrices [4].

Why Sakuranetin Cannot Be Substituted by Naringenin or Other Unmethylated Flavanones: Structural and Functional Basis


Sakuranetin differs from its closest structural analog naringenin by a single 7-O-methylation, yet this substitution creates a binary functional switch in multiple assay systems rather than a graded activity shift. In antiparasitic assays, naringenin exhibits no detectable activity against Leishmania spp. or Trypanosoma cruzi, while sakuranetin demonstrates consistent IC₅₀ values in the 20–52 μg/mL range across multiple species [1]. In antifungal contexts, sakuranetin exhibits substantially higher activity than the major rice diterpenoid phytoalexin momilactone A under identical experimental conditions [2]. The methylation also confers altered target selectivity: sakuranetin uniquely downregulates iNOS expression via C/EBPβ phosphorylation inhibition—a mechanism not equivalently engaged by naringenin at comparable concentrations in IL-1β–stimulated rat hepatocytes [3]. Generic substitution with naringenin, isosakuranetin, or other unmethylated flavanones would therefore fail to replicate the target activity profile in antiparasitic, antifungal, and certain anti-inflammatory applications. The quantitative evidence below substantiates that sakuranetin occupies a distinct functional niche not addressable by its in-class alternatives.

Sakuranetin Quantitative Differentiation: Comparator-Based Evidence for Scientific Selection


Binary Functional Switch: Sakuranetin vs. Naringenin in Antiparasitic Activity

In a direct head-to-head comparison using the same experimental platform, sakuranetin exhibited measurable antiparasitic activity across four Leishmania species and Trypanosoma cruzi, whereas naringenin—differing only by the presence of a 7-OH instead of 7-OCH₃—showed no detectable activity [1]. Sakuranetin demonstrated IC₅₀ values between 43 and 52 μg/mL against Leishmania amazonensis, L. braziliensis, L. major, and L. chagasi, and 20.17 μg/mL against T. cruzi trypomastigotes. Naringenin was inactive in all assays. Further methylation at the 4′-position (yielding sakuranetin-4′-methyl ether) abolished all activity, confirming that the specific 7-O-methyl/4′-hydroxy substitution pattern is essential for antiparasitic function [2].

Antileishmanial Antitrypanosomal Flavanone SAR

Differential COX-1 Inhibition: Sakuranetin vs. Indomethacin Standard

Sakuranetin demonstrates COX-1 inhibitory activity with an IC₅₀ of 0.19 ± 0.01 μg/mL, which is numerically comparable to the reference standard indomethacin (IC₅₀ = 0.23 ± 0.00 μg/mL) in the same assay system [1]. In contrast, sakuranetin exhibits substantially weaker inhibition of COX-2 (IC₅₀ = 3.23 ± 0.01 μg/mL) compared to the selective COX-2 inhibitor celecoxib (IC₅₀ = 1.20 ± 0.00 μg/mL), indicating preferential COX-1 engagement. A separate study confirms sakuranetin's COX-1 inhibitory activity with an IC₅₀ of 196.1 μM, whereas naringenin in the same flavonoid panel exhibited only moderate COX-1 inhibition without quantitative specificity [2].

Anti-inflammatory COX-1 inhibition Cyclooxygenase

Superior Antifungal Activity: Sakuranetin vs. Momilactone A in Rice Blast Defense

In both in vitro and in vivo comparative assays under identical experimental conditions, sakuranetin exhibited considerably higher antifungal activity than momilactone A, the major diterpenoid phytoalexin co-produced in rice [1]. Momilactone A serves as the primary comparator because it represents the dominant non-flavonoid phytoalexin class in Oryza sativa defense responses. The study quantified that sakuranetin accumulation in resistant rice lines increased 4-fold at 4 days post-inoculation with Pyricularia oryzae, whereas susceptible lines showed delayed and insufficient accumulation [2]. Additionally, detoxification of sakuranetin by fungal mycelium proceeded more slowly than that of momilactone A, suggesting enhanced persistence at infection sites [3].

Antifungal Phytoalexin Rice blast

Differential iNOS Suppression: Sakuranetin Targets C/EBPβ Phosphorylation Uniquely

In IL-1β–stimulated rat hepatocytes, both sakuranetin and (-)-naringenin significantly inhibited NO induction and iNOS expression. However, sakuranetin uniquely decreased the phosphorylation of the activator isoforms of CCAAT/enhancer-binding protein β (C/EBPβ), which synergistically activates iNOS gene transcription with NF-κB [1]. This C/EBPβ phosphorylation inhibition was not observed with naringenin under the same experimental conditions. Both compounds decreased type 1 IL-1 receptor expression and Akt phosphorylation, but the additional C/EBPβ modulation by sakuranetin indicates a distinct molecular mechanism not shared by its non-methylated analog [2].

Anti-inflammatory iNOS inhibition C/EBPβ

Broad-Spectrum Antifungal MIC Profile: Sakuranetin Outperforms Co-Isolated Flavanones

In a panel of seven co-isolated compounds from Heterothalamus alienus aerial parts, sakuranetin exhibited the broadest spectrum of action and the lowest minimum inhibitory concentrations (MICs) against dermatophyte fungi [1]. Against standardized strains of Trichophyton rubrum, sakuranetin demonstrated MIC = 31.2 μg/mL, while compound 2 (germacrene-type sesquiterpene) showed MIC = 100 μg/mL against Epidermophyton floccosum. Clinical isolates of T. rubrum and T. mentagrophytes were inhibited at MIC ranges of 31.2–62.5 μg/mL and 31.2–125 μg/mL, respectively [2]. Sakuranetin also demonstrated fungicidal properties in addition to fungistatic effects, whereas rutin, spathulenol, and two 3-acetylated flavanones from the same extract were inactive or marginally active against the fungal panel [3].

Antifungal Dermatophyte MIC

Biotechnological Production Scalability: Sakuranetin Titers in Engineered E. coli

A 2022 study achieved the highest reported (2S)-sakuranetin production titer of 2642.38 mg/L in a 5-L bioreactor using metabolically engineered E. coli, representing a >33-fold improvement over the previously reported 79 mg/L titer and a >66-fold improvement over the initial 40 mg/L de novo pathway [1]. This advancement was achieved through systematic optimization of methyl donor (SAM) supply, enhancement of PLP cofactor availability, upregulation of methionine synthesis pathway enzymes (MetA, CysE), and overexpression of molecular chaperones and sRNAs to improve cell tolerance to naringenin substrate inhibition [2]. While no direct industrial-scale comparator exists for sakuranetin bioproduction, this titer approaches the economically viable threshold for microbial flavonoid production, in contrast to the still-limited yields reported for many other methylated flavonoid targets [3].

Bioproduction Metabolic engineering Fermentation

Sakuranetin Application Scenarios: Evidence-Backed Use Cases for Scientific and Industrial Selection


Antiparasitic Drug Discovery: Leishmania and Trypanosoma cruzi Screening

Sakuranetin is uniquely positioned as a flavanone scaffold for antiparasitic screening programs targeting Leishmania spp. and T. cruzi. Unlike naringenin, which shows zero detectable activity in identical assays, sakuranetin provides a validated starting point with demonstrated IC₅₀ values of 43–52 μg/mL across four Leishmania species and 20.17 μg/mL against T. cruzi trypomastigotes [1]. The essential 7-O-methyl/4′-hydroxy substitution pattern has been pharmacophore-mapped, with further methylation at 4′ abolishing activity, providing clear SAR guidance for medicinal chemistry optimization [2].

Agricultural Fungicide Development: Rice Blast (Pyricularia oryzae) Control

Sakuranetin is the higher-potency phytoalexin candidate for rice blast management compared to the more abundant momilactone A. In direct comparative assays, sakuranetin exhibited considerably higher antifungal activity both in vitro and in vivo, with slower detoxification kinetics by fungal mycelium indicating prolonged persistence at infection sites [1]. Transgenic expression of the OsNOMT gene enables disease-resistant and sakuranetin-biofortified rice generation [2], providing a dual-use agricultural biotechnology application that leverages sakuranetin's endogenous plant defense role [3].

Anti-Inflammatory Tool Compound: C/EBPβ-Mediated iNOS Pathway Studies

Sakuranetin offers a distinct mechanistic tool for investigating C/EBPβ-dependent inflammatory signaling, as it uniquely inhibits phosphorylation of C/EBPβ activator isoforms—a mechanism not shared by naringenin in IL-1β–stimulated hepatocytes [1]. This differentiates sakuranetin from other flavanones in studies of hepatic inflammation, particularly where NF-κB–independent or C/EBPβ-synergistic transcriptional regulation is the focus. The compound simultaneously modulates PI3K/Akt signaling and IL-1 receptor expression, providing a multi-target profile for dissecting inflammatory cascades [2].

Dermatophyte Antifungal Screening: Trichophyton and Epidermophyton

Sakuranetin is the only active flavanone scaffold from a panel of seven co-isolated Heterothalamus alienus metabolites with demonstrated broad-spectrum activity against clinical dermatophyte isolates. With MIC = 31.2 μg/mL against standard T. rubrum strains and fungicidal properties against both standard and clinical isolates of T. rubrum and T. mentagrophytes, sakuranetin provides a validated hit for topical antifungal development [1]. The inactivity of structurally related flavanones (including 3-acetylated derivatives) from the same extract reinforces the specificity of sakuranetin's antifungal pharmacophore [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sakuranetin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.